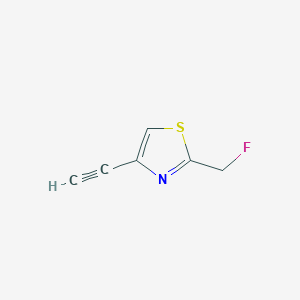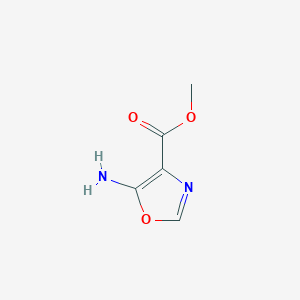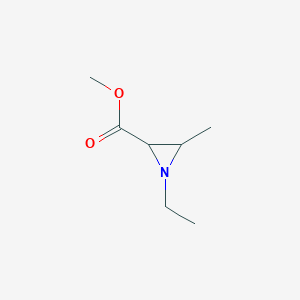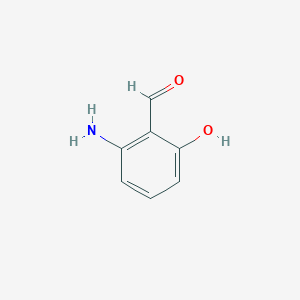
(2H-Inden-2-ylidene)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-Inden-2-ylidene)methanol is an organic compound with the molecular formula C10H8O It is a derivative of indene, featuring a methanol group attached to the 2H-inden-2-ylidene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2H-Inden-2-ylidene)methanol typically involves the reaction of indene with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where indene reacts with paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: (2H-Inden-2-ylidene)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2H-Inden-2-ylidene)formaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to (2H-Inden-2-yl)methanol using reducing agents such as lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: (2H-Inden-2-ylidene)formaldehyde.
Reduction: (2H-Inden-2-yl)methanol.
Substitution: Various substituted indenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2H-Inden-2-ylidene)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving indene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2H-Inden-2-ylidene)methanol involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Indene: A parent compound of (2H-Inden-2-ylidene)methanol, lacking the methanol group.
(2H-Inden-2-yl)methanol: A reduced form of this compound.
(2H-Inden-2-ylidene)formaldehyde: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8O |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
inden-2-ylidenemethanol |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7,11H |
Clave InChI |
RNUDVSGIWGWLJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CO)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)



![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)





